![molecular formula C20H26N2O6 B4014009 1-(4-ethoxybenzyl)-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4014009.png)
1-(4-ethoxybenzyl)-4-(2-furylmethyl)piperazine oxalate
Description
"1-(4-ethoxybenzyl)-4-(2-furylmethyl)piperazine oxalate" belongs to the class of piperazine derivatives, which are compounds characterized by their piperazine ring - a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex organic reactions. For instance, a related compound, 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, was synthesized by G. Mokrov et al. (2019), indicating similar synthetic pathways could be employed for "1-(4-ethoxybenzyl)-4-(2-furylmethyl)piperazine oxalate".
Molecular Structure Analysis
Piperazine derivatives exhibit various conformations based on their molecular structure. For example, Md. Serajul Haque Faizi et al. (2016) reported on the molecular structure of a similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, where the piperazine ring adopts a chair conformation.
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, including oxidative removal of specific groups. For example, M. Yamaura et al. (1985) discussed the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones, indicating the reactivity of piperazine rings in oxidative environments.
Physical Properties Analysis
The physical properties of piperazine derivatives, like solubility and melting point, are influenced by their molecular structure. Research on similar compounds, like the study by K. E. Wells et al. (2012), can provide insights into the physical behavior of "1-(4-ethoxybenzyl)-4-(2-furylmethyl)piperazine oxalate".
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key aspects of piperazine derivatives. R. Staack, H. Maurer (2004) studied the metabolism of a piperazine-derived designer drug, providing valuable information on the chemical stability and metabolic pathways in biological systems.
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.C2H2O4/c1-2-21-17-7-5-16(6-8-17)14-19-9-11-20(12-10-19)15-18-4-3-13-22-18;3-1(4)2(5)6/h3-8,13H,2,9-12,14-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNECNMKENDPQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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